

# In-Depth Technical Guide: N-(4-chlorobenzyl)cyclopropanamine

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## Compound of Interest

Compound Name: N-(4-chlorobenzyl)cyclopropanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(4-chlorobenzyl)cyclopropanamine**, a substituted cyclopropanamine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and known biological context, presenting available data in a structured format for researchers and scientists.

## Chemical Identity and Properties

**N-(4-chlorobenzyl)cyclopropanamine** is a chemical compound with the molecular formula  $C_{10}H_{12}ClN$ . It is structurally characterized by a cyclopropylamine moiety N-substituted with a 4-chlorobenzyl group.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference
Chemical Name	N-(4-chlorobenzyl)cyclopropanamine	
CAS Number	19271-24-0	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClN	[1]
Molecular Weight	181.66 g/mol	[1]
IUPAC Name	N-[(4-chlorophenyl)methyl]cyclopropanamine	
InChI Key	RVXJABFVIDLTSI-UHFFFAOYSA-N	
Physical Form	Liquid	
Storage Temperature	2-8°C, protect from light	

Table 2: Properties of **N-(4-chlorobenzyl)cyclopropanamine** Hydrochloride

Identifier	Value	Reference
Chemical Name	N-(4-chlorobenzyl)cyclopropanamine hydrochloride	
CAS Number	1158263-30-9	
Molecular Formula	C <sub>10</sub> H <sub>13</sub> Cl <sub>2</sub> N	
Molecular Weight	218.13 g/mol	

## Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of **N-(4-chlorobenzyl)cyclopropanamine** is not readily available in the searched literature, a general and plausible synthetic route can be

inferred from standard organic chemistry principles, specifically the reductive amination of cyclopropanone with 4-chlorobenzylamine or the N-alkylation of cyclopropylamine with 4-chlorobenzyl chloride.

A documented synthesis for a structurally similar compound, N-4-chlorobenzyl-N-propylamine, involves the reaction of 4-chlorobenzyl chloride with propylamine in the presence of sodium hydroxide and acetonitrile. This suggests a similar approach could be employed for the target molecule.

#### Hypothetical Experimental Protocol: N-alkylation of Cyclopropylamine

This protocol is based on general methods for N-alkylation and has not been specifically validated for this compound.

##### Materials:

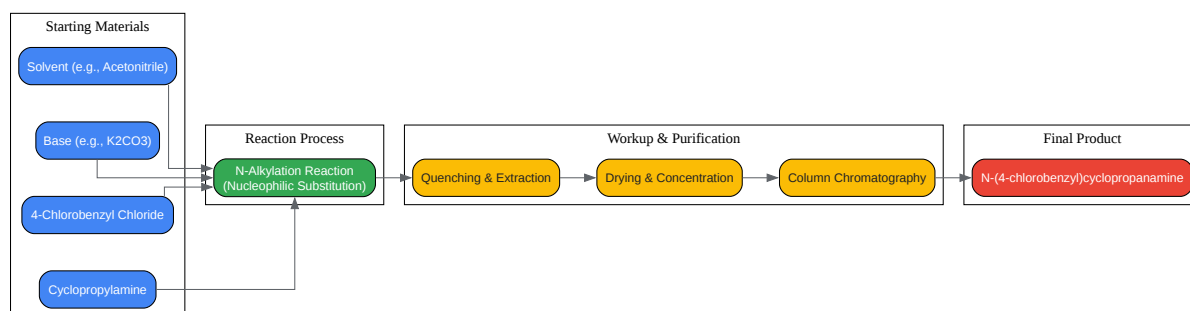
- Cyclopropylamine
- 4-chlorobenzyl chloride
- A suitable non-protic solvent (e.g., acetonitrile, dimethylformamide)
- A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

##### Procedure:

- To a solution of cyclopropylamine (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents).
- Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in the same solvent to the reaction mixture.

- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **N-(4-chlorobenzyl)cyclopropanamine**.

#### Logical Workflow for Synthesis



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Caption: Synthetic workflow for **N-(4-chlorobenzyl)cyclopropanamine**.

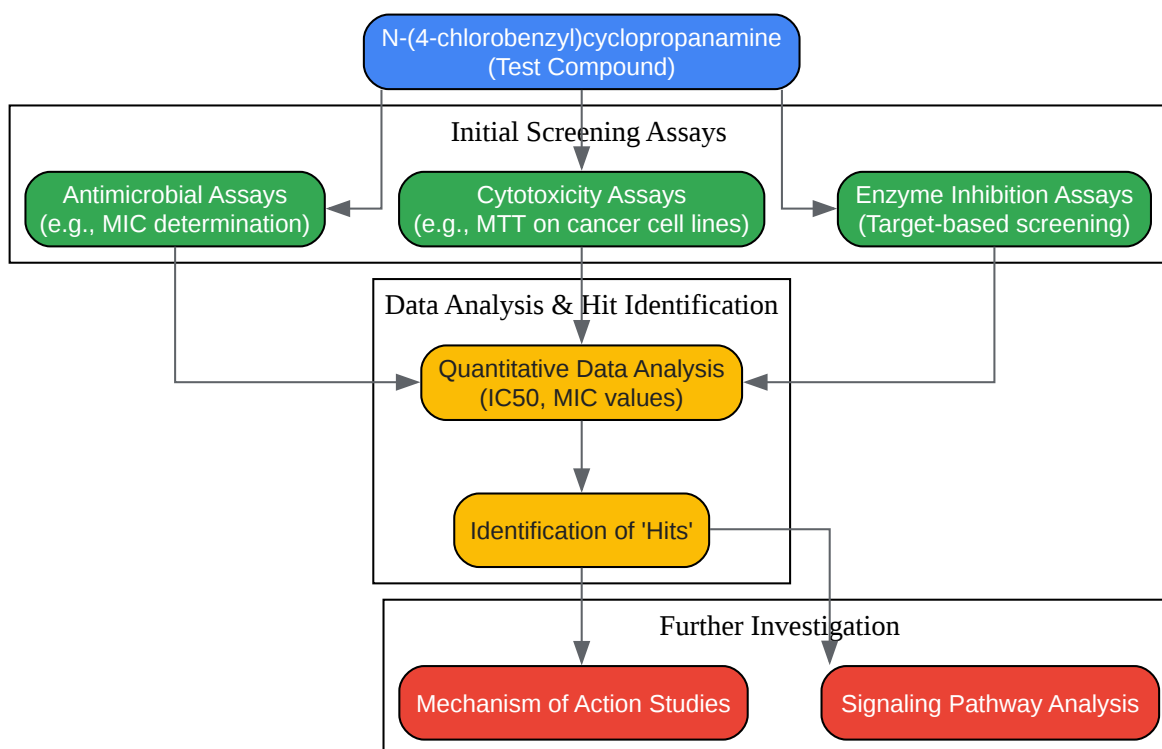
## Biological Activity and Potential Applications

The biological activity of **N-(4-chlorobenzyl)cyclopropanamine** is not well-documented in publicly available literature. However, the cyclopropane ring is a recognized pharmacophore present in numerous biologically active molecules. Compounds containing cyclopropane moieties have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, and antitumor effects.

The introduction of a 4-chlorobenzyl group can influence the lipophilicity and electronic properties of the molecule, potentially modulating its interaction with biological targets. Further research is required to elucidate the specific biological profile and potential therapeutic applications of **N-(4-chlorobenzyl)cyclopropanamine**.

Due to the lack of specific biological data, a signaling pathway diagram cannot be generated at this time. Researchers are encouraged to perform screening assays to determine the biological effects of this compound.

Experimental Workflow for Biological Screening



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Caption: General workflow for biological activity screening.

## Conclusion

**N-(4-chlorobenzyl)cyclopropanamine** is a readily accessible compound for which the fundamental chemical properties are known. While specific biological data is currently lacking, its structural features suggest potential for biological activity. This guide provides a foundation for researchers interested in exploring the synthesis and potential therapeutic applications of this and related compounds. Further investigation into its biological effects is warranted to unlock its full potential in drug discovery and development.

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## References

- 1. 19271-24-0[N-(4-Chlorobenzyl)cyclopropanamine]- Acmec Biochemical [[acmec.com.cn](http://acmec.com.cn)]
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